Home > Products > Screening Compounds P16619 > (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine - 1204298-34-9

(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Catalog Number: EVT-2915878
CAS Number: 1204298-34-9
Molecular Formula: C14H15N5O2
Molecular Weight: 285.307
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: AZD5153 is a potent bivalent inhibitor of the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. [] It exhibits high potency in both in vitro and in vivo studies, effectively downregulating c-Myc expression and inhibiting tumor growth in xenograft models. [] AZD5153 possesses an excellent pharmacokinetic profile, making it a promising candidate for further development. []

Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine motif with (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine. The presence of the 3-methoxy substituent on the triazolopyridazine core further strengthens the structural similarity. This shared scaffold and substitution pattern suggest that both compounds could potentially target similar biological pathways, although AZD5153 incorporates a piperidine linker and a dimethylpiperazinone moiety for bivalent binding to BET proteins.

4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (Compound 12)

Compound Description: This compound is a highly selective tankyrase (TNKS) inhibitor with low nanomolar potency. [] Crystallographic studies confirm its mode of action as a nicotinamide adenine dinucleotide (NAD) isostere, competing for the NAD binding site of TNKS. [] This compound is considered a valuable pharmacological tool for investigating the role of TNKS in various physiological and pathological conditions. []

Relevance: This compound and (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine both feature the [, , ]triazolo[4,3-b]pyridazine core structure, highlighting the versatility of this scaffold in targeting different protein families. While the core scaffold is similar, the position of the phenol-containing substituent and the presence of the 8-amino group in compound 12 differentiate it from the main compound, reflecting the different binding modes required for TNKS inhibition.

3-(2,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[4,3-i]purine (Compound 23)

Compound Description: This compound exhibits potent anticancer activity against a broad spectrum of cancer cell lines in the NCI-60 screening panel. [] While its specific mechanism of action remains to be fully elucidated, its potent activity highlights the potential of [, , ]triazolo-fused heterocycles as anticancer agents. []

Relevance: While not a direct structural analogue of (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, this compound shares the key [, , ]triazolo motif, albeit fused to a purine ring instead of a pyridazine. This structural similarity suggests a potential common pharmacophoric element and highlights the potential of exploring variations in the heterocyclic core for modulating biological activity.

3-Methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

Compound Description: Cl 218,872 is investigated for its interaction with GABAA receptors, specifically the α1β2γ1 subtype. [, ] Results show that it does not significantly modulate GABA-induced chloride currents in this receptor subtype. [, ]

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core structure with (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine. The presence of a phenyl ring at position 6 of the triazolopyridazine scaffold, albeit with a trifluoromethyl substituent instead of a methoxy group, further emphasizes the structural similarities. This comparison highlights the impact of even subtle structural modifications on target specificity and pharmacological activity.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a target frequently dysregulated in cancer. [] This compound displays favorable pharmacokinetic properties in preclinical models but shows high in vitro NADPH-dependent covalent binding to microsomal proteins, primarily mediated by cytochrome P450 enzymes. [] This bioactivation, proposed to occur via sulfur oxidation of the isothiazole ring, raises potential toxicity concerns. []

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Developed as a potential alternative to compound 1, compound 2 retains the core structure but introduces a 2-methoxyethoxy substituent on the naphthyridine ring to shift metabolism away from the isothiazole moiety. [] Despite these modifications, compound 2 still exhibits in vitro and in vivo glutathione conjugation and covalent binding to proteins, suggesting persistent bioactivation concerns. []

Overview

The compound (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a complex organic molecule that belongs to a class of compounds known for their potential pharmacological applications. This compound features a triazole ring fused with a pyridazine structure, which is significant in medicinal chemistry due to the biological activities associated with such heterocycles.

Source

The synthesis and analysis of this compound can be traced back to research on novel pharmaceutical agents. The specific structural components suggest potential uses in treating various conditions, possibly including central nervous system disorders or cancer, although detailed studies are required to confirm these applications.

Classification

This compound can be classified as an amine due to the presence of the amino group (-NH2) and as a heterocyclic compound because of its triazole and pyridazine rings. Such classifications are crucial for understanding its reactivity and potential interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine typically involves several steps, including:

  1. Retrosynthetic Analysis: This technique involves breaking down the target molecule into simpler precursor structures. It helps in identifying potential synthetic routes by analyzing functional groups and possible reactions that can lead to the desired compound .
  2. Chemical Reactions: Common reactions used in synthesizing such compounds include nucleophilic substitutions and coupling reactions. For example, the introduction of the methoxyphenyl group may involve electrophilic aromatic substitution.
  3. Purification Techniques: After synthesis, techniques such as high-performance liquid chromatography (HPLC) or recrystallization are employed to purify the product .

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine can be depicted as follows:

  • The core structure includes a triazole ring attached to a pyridazine moiety.
  • An ether linkage connects this core to an ethylamine side chain.
  • The methoxy group is positioned on the phenyl ring.

Data

  • Molecular Formula: C17H20N4O2
  • Molecular Weight: Approximately 312.37 g/mol
  • Structural Features: Includes heteroatoms (nitrogen and oxygen), contributing to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

The chemical reactivity of this compound can be analyzed through various reaction pathways:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Coupling Reactions: The presence of aromatic rings allows for coupling reactions that can modify or extend the molecular framework.
  3. Functional Group Transformations: The methoxy group can undergo demethylation or oxidation under specific conditions.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms, including the role of catalysts and reaction intermediates. Computational chemistry tools can assist in predicting reaction outcomes and optimizing conditions .

Mechanism of Action

Process

The mechanism of action for compounds like (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine often involves interactions with specific biological targets such as receptors or enzymes.

  1. Binding Affinity: The structural features allow for specific binding to target sites.
  2. Signal Transduction: Upon binding, conformational changes may activate or inhibit signaling pathways.

Data

Research into similar compounds has shown that modifications in structure can significantly impact biological activity, making structure-activity relationship studies essential for drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

  • Stability: Stability under various pH conditions should be assessed; degradation pathways need to be understood for formulation purposes.
  • Reactivity: Potential for oxidation or hydrolysis should be evaluated during development.

Relevant analyses include thermal stability assessments and spectroscopic studies (NMR, IR) to characterize functional groups .

Applications

Scientific Uses

The compound holds promise in various scientific fields:

  1. Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  2. Biochemical Research: Understanding its mechanism can provide insights into biochemical pathways.
  3. Material Science: Potential applications in developing new materials with specific properties due to its chemical structure.
Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Pathways

Key Precursors for Triazolopyridazine Core Formation

The construction of the [1,2,4]triazolo[4,3-b]pyridazine core relies on two principal precursors: 3,6-dichloropyridazine and 3-substituted phenyl-1H-1,2,4-triazoles. The core forms via cyclocondensation between 4-amino-1,2,4-triazole derivatives and α-haloketones, followed by intramolecular dehydrative cyclization. Alternatively, 3-hydrazinylpyridazines undergo ring closure with orthoesters or nitriles under acidic conditions to yield the bicyclic system. The 3-aryl substituent (e.g., 3-methoxyphenyl) is typically introduced early via nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine using arylboronic acids under Suzuki conditions, achieving >85% regioselectivity at the C3 position [1] .

Table 1: Key Precursors and Their Roles in Core Assembly

PrecursorFunctionSynthetic RouteYield Range
3,6-DichloropyridazineElectrophilic scaffoldCommercially availableN/A
3-(3-Methoxyphenyl)-1H-1,2,4-triazoleNucleophile for C3 functionalizationCyclization of arylhydrazine with formamide70-80%
3-Hydrazinyl-6-chloropyridazineCyclization substrateHydrazine hydrate reaction with 3,6-dichloropyridazine90-95%

Regioselective Functionalization at the 6-Position of Pyridazine

The C6 position of the pyridazine ring exhibits enhanced electrophilicity due to electron withdrawal by the fused triazole. This allows regioselective substitution at C6 while preserving the C3-aryl group. Key strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): Treatment with alkoxide or amine nucleophiles at 60–80°C in DMF displaces the C6 chloride. Ethanolamine derivatives require protection (e.g., as tert-butyl carbamate) to prevent side reactions [1] [4].
  • Metal-Catalyzed Coupling: Pd-catalyzed Buchwald-Hartwig amination with Boc-protected ethanolamine achieves >90% regioselectivity at C6. Pd(OAc)₂/XPhos catalytic systems in toluene at 100°C are optimal, minimizing diarylation byproducts to <5% .

Etherification Strategies for Ethylamine Side-Chain Incorporation

Incorporating the (2-aminoethoxy) side-chain at C6 employs two primary approaches:

  • Williamson Ether Synthesis: 6-Chloro intermediates react with 2-(Boc-amino)ethanol in the presence of NaH or K₂CO₃ in DMF at 60°C. Yields range from 65–75%, with O-alkylation favored over N-alkylation due to steric constraints [4].
  • Mitsunobu Reaction: For sterically hindered intermediates, diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate etherification with 2-(Boc-amino)ethanol in THF at 0°C→RT, yielding 70–80% product. This method avoids base-sensitive substrates but requires rigorous exclusion of moisture [3].Final deprotection of the Boc group uses trifluoroacetic acid (TFA) in dichloromethane (20–25°C, 2h), delivering the free amine in quantitative yield [4] [7].

Catalytic Systems for Cyclization and Coupling Reactions

Cyclization and coupling steps leverage transition-metal catalysts to enhance efficiency:

  • Triazole-Pyridazine Fusion: CuI (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine promotes intramolecular N-arylation at 110°C in DMSO, achieving 85–92% yield. This method suppresses dihydro-pyridazine impurities (<3%) .
  • Suzuki-Miyaura Coupling: Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 80°C install 3-methoxyphenyl at C3. Arylboronic acids with electron-donating groups (e.g., 3-methoxy) exhibit faster transmetalation than electron-withdrawing analogs .
  • Buchwald-Hartwig Amination: Pd₂(dba)₃/XantPhos (2.5 mol%) enables C6–O bond formation with Boc-protected ethanolamine in toluene. Microwave irradiation (120°C, 30 min) enhances conversion to >95% while reducing catalyst loading .

Table 2: Catalytic Systems for Key Bond-Forming Steps

Reaction TypeCatalyst SystemConditionsYieldByproducts
Triazole cyclizationCuI/diamine ligandDMSO, 110°C, 12h85-92%Dihydropyridazine (<3%)
C3-Aryl couplingPd(PPh₃)₄/K₂CO₃Dioxane/H₂O, 80°C, 8h88-90%Homocoupling (<2%)
C6-Etherification (Pd)Pd₂(dba)₃/XantPhosToluene, 120°C (μW), 30 min92-95%Dehalogenated (<1%)

Solvent and Temperature Optimization in Critical Reaction Steps

Solvent polarity and temperature critically influence reaction kinetics and selectivity:

  • Cyclocondensation: DMF outperforms DMSO or NMP in triazole ring closure due to optimal nucleophilicity activation. Reactions at 100°C achieve full conversion in 4h versus 8h in ethanol. Higher temperatures (>120°C) promote tar formation, reducing yield by 15–20% [3] .
  • SNAr Etherification: Polar aprotic solvents (DMF, DMAc) facilitate chloride displacement by alkoxides. K₂CO₃ in DMF at 60°C gives 78% yield, while DMSO or acetonitrile lowers efficiency to 50–65%. Protic solvents (e.g., ethanol) favor hydrolysis, generating up to 30% pyridazinone impurity [4].
  • Deprotection: TFA in dichloromethane (0–5°C) minimizes Boc-group cleavage side products (<5%). Elevated temperatures (>25°C) cause ethylamine decomposition via retro-Mannich pathways [7].

Properties

CAS Number

1204298-34-9

Product Name

(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

IUPAC Name

2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine

Molecular Formula

C14H15N5O2

Molecular Weight

285.307

InChI

InChI=1S/C14H15N5O2/c1-20-11-4-2-3-10(9-11)14-17-16-12-5-6-13(18-19(12)14)21-8-7-15/h2-6,9H,7-8,15H2,1H3

InChI Key

MBFYXDMWEFUHLB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.